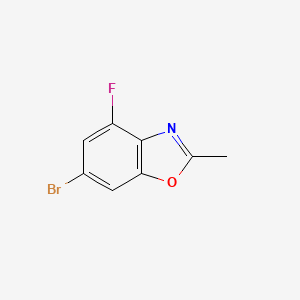

6-bromo-4-fluoro-2-methyl-1,3-benzoxazole

Beschreibung

6-Bromo-4-fluoro-2-methyl-1,3-benzoxazole (C₈H₅BrFNO) is a halogen-substituted benzoxazole derivative featuring a fused aromatic ring system containing oxygen and nitrogen heteroatoms. The compound is characterized by bromo (Br), fluoro (F), and methyl (CH₃) substituents at positions 6, 4, and 2, respectively. These substituents influence its electronic properties, solubility, and reactivity. Benzoxazoles are widely studied for applications in materials science (e.g., optoelectronics) and pharmaceuticals due to their structural rigidity and tunable electronic behavior .

Eigenschaften

IUPAC Name |

6-bromo-4-fluoro-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIIBJDQDIQTAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and fluorinated reagents. One common method involves the use of 2-aminophenol and a brominated fluorinated benzaldehyde under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts such as metal catalysts or nanocatalysts can improve the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-4-fluoro-2-methyl-1,3-benzoxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole exhibit significant anticancer properties. For instance, studies have shown that structurally similar benzoxazoles can selectively target cancer cells while sparing healthy cells. A notable study demonstrated that certain benzoxazole derivatives had enhanced potency against various cancer cell lines, including lung carcinoma (A-549) and breast cancer cells, with some compounds showing up to 40% cytotoxicity at low concentrations (10 µM) without affecting normal cells .

Antimicrobial Properties

The compound's derivatives also show promise as antimicrobial agents. The presence of halogen atoms (bromine and fluorine) contributes to increased binding affinity to biological targets, which can improve efficacy against bacterial strains . This aspect is crucial in the development of new antibiotics amidst rising antibiotic resistance.

Organic Synthesis

6-Bromo-4-fluoro-2-methyl-1,3-benzoxazole serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desired properties. The compound can be synthesized using several methodologies, including:

- Catalytic Methods : Recent advancements have introduced nanocatalysts that enhance the efficiency of synthesizing benzoxazole derivatives .

- Reflux Conditions : Traditional methods involving refluxing 2-aminophenol with aldehydes have been optimized to yield high purity and yield .

Structure-Activity Relationship Studies

The structure of 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole allows for extensive structure-activity relationship (SAR) studies. These studies are essential for understanding how variations in substituents affect biological activity. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-methyl-1,3-benzoxazole | Bromine substitution instead of fluorine | Antimicrobial properties |

| 4-Chloro-2-methyl-1,3-benzoxazole | Chlorine atom instead of bromine | Antiparasitic activity |

| 6-Methoxybenzoxazole | Methoxy group at position 6 | Anticancer activity |

| 4-Fluoro-2-methylbenzoxazole | Fluorine at position 4 | Enhanced lipophilicity |

The distinct substitution pattern influences both reactivity and biological activity compared to similar compounds .

Case Studies

Case Study: Anticancer Drug Development

A study published in a peer-reviewed journal highlighted the synthesis of a series of benzoxazoles incorporating piperazine and fluorine moieties. These compounds demonstrated selective cytotoxicity against lung cancer cells while exhibiting minimal toxicity towards non-cancerous hepatocytes. This selectivity is critical for developing safer anticancer therapies .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of benzoxazole derivatives, revealing that compounds with fluorinated substituents exhibited enhanced activity against resistant bacterial strains. This research underscores the importance of halogenation in improving drug efficacy .

Wirkmechanismus

The mechanism of action of 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific biological context and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison with Analogous Compounds

Key Observations :

- Heteroatom Effects : Benzothiazoles (S instead of O) exhibit higher thermal stability but lower polarity compared to benzoxazoles .

- Substituent Influence: Nitro (NO₂) groups in 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole significantly lower the HOMO-LUMO gap (2.8 eV vs. ~3.5 eV for halogenated analogs), enhancing optoelectronic utility .

Electronic Properties and Reactivity

Table 2: Electronic Descriptors (DFT Calculations)

Notes:

Biologische Aktivität

6-Bromo-4-fluoro-2-methyl-1,3-benzoxazole is a heterocyclic compound belonging to the benzoxazole family, characterized by a fused benzene and oxazole ring. This compound has attracted attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Understanding its biological activity is essential for potential therapeutic applications.

The molecular formula of 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole is , with a molecular weight of approximately 245.06 g/mol. The compound's structure features distinct substitutions that influence its chemical reactivity and biological profile.

Antimicrobial Activity

Benzoxazole derivatives are known for their antimicrobial properties. Studies have shown that 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole exhibits selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and moderate antifungal activity against pathogens like Candida albicans . The mechanism of action involves the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication .

Table 1: Antimicrobial Activity of 6-Bromo-4-Fluoro-2-Methyl-1,3-Benzoxazole

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis | Antibacterial | 25 μg/mL |

| Candida albicans | Antifungal | 50 μg/mL |

Anticancer Properties

Research indicates that benzoxazole derivatives, including 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole, possess cytotoxic effects against various cancer cell lines. Notably, studies have reported significant activity against breast cancer cells (MCF-7, MDA-MB-231) and lung cancer cells (A549) . The structure–activity relationship (SAR) analysis suggests that specific substituents enhance the compound's potency against cancer cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 10 |

| MDA-MB-231 | 15 |

| A549 | 12 |

The biological activity of 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole is primarily attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that the compound binds effectively to enzymes involved in critical metabolic pathways, thereby inhibiting their function . This interaction is facilitated by the electronic effects of the bromine and fluorine substituents.

Study on Antimicrobial Efficacy

In a recent study assessing the antimicrobial efficacy of various benzoxazole derivatives, 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole was evaluated for its ability to inhibit bacterial growth. The results indicated that while it showed moderate activity against Gram-negative bacteria like Escherichia coli, it was particularly effective against Gram-positive strains .

Evaluation of Anticancer Potential

Another significant study focused on the anticancer potential of this compound demonstrated its effectiveness in reducing cell viability in several cancer types. The study utilized both in vitro assays and animal models to confirm its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.